CES2 vs. CES1 Isozyme Selectivity: Over 1,000-Fold Discrimination in Human Liver Microsomes
In human liver microsomal assays, 2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one potently inhibits CES2 with an IC₅₀ of 20 nM, while its IC₅₀ against CES1 is 20,400 nM (20.4 µM), yielding an isozyme selectivity ratio of approximately 1,020-fold [1]. When assessed via a competitive binding format, the compound exhibits a Ki of 42 nM for CES2 [1]. For comparison, the widely used reference CES2 inhibitor loperamide typically shows an IC₅₀ in the low micromolar range (approx. 1–5 µM) against CES2 under similar human liver microsomal conditions, indicating that this compound achieves roughly 50- to 250-fold greater potency at the CES2 target [2]. No direct head-to-head comparator data against a structurally named 2-aminothiazol-4(5H)-one analog were identified in primary literature; the CES1 internal isozyme serves as the baseline comparator.
| Evidence Dimension | Inhibition of human carboxylesterase 2 (CES2) vs. carboxylesterase 1 (CES1) |
|---|---|
| Target Compound Data | CES2 IC₅₀ = 20 nM; CES1 IC₅₀ = 20,400 nM; CES2 Ki = 42 nM |
| Comparator Or Baseline | CES1 (internal isozyme control): IC₅₀ = 20,400 nM; Loperamide (literature reference CES2 inhibitor): IC₅₀ approx. 1–5 µM |
| Quantified Difference | CES2/CES1 selectivity ratio ≈ 1,020-fold; Approx. 50- to 250-fold more potent than loperamide at CES2 |
| Conditions | Inhibition assay in human liver microsomes using fluorescein diacetate as substrate; 10 min preincubation before substrate addition |
Why This Matters
High CES2 selectivity with negligible CES1 activity is critical for applications requiring precise modulation of ester/amide prodrug hydrolysis without off-target interference in hepatic first-pass metabolism, making this compound a superior chemical probe compared to non-selective or weakly potent CES inhibitors.
- [1] BindingDB Entry BDBM50154561 / CHEMBL3774603. IC₅₀ data: 20 nM (CE2), 20,400 nM (CE1); Ki data: 42 nM (CE2). Assay in human liver microsomes with fluorescein diacetate. Accessed from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154561 View Source
- [2] Williams, E.T., et al. (2010). Characterization of the inhibition of human carboxylesterases by loperamide and other compounds. Drug Metabolism and Disposition, 38(9), 1526–1533. Loperamide CES2 IC₅₀ reported in low micromolar range. View Source
